molecular formula C10H16O4 B026567 Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate CAS No. 104321-62-2

Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate

Cat. No. B026567
M. Wt: 200.23 g/mol
InChI Key: GZVXALXOWVXZLH-HQZHTGGTSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate involves several steps, including the use of chiral starting materials and catalytic systems to achieve the desired stereochemistry. For example, the aziridination of chiral 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate esters with NsONHCO2Et and CaO produces aziridine derivatives, indicating the involvement of (ethoxycarbonyl)amino groups in the synthesis process (Fazio et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds, such as Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, has been elucidated through various analytical techniques. These studies provide insights into the stereochemistry and electronic properties of the molecules, which are crucial for understanding their reactivity and applications (Bevk et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate derivatives includes their participation in various organic reactions, such as Michael additions, which exhibit high stereoselection and chiral induction (Nomura & Kanemasa, 1994). These reactions are essential for synthesizing complex organic molecules and intermediates.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's application in synthesis and material science. For instance, polymorphism in related compounds can significantly affect their physical stability and reactivity, making the study of these properties essential (Vogt et al., 2013).

Scientific Research Applications

Stereocontrol in Organic Synthesis

The compound plays a significant role in stereocontrol during organic synthesis. For instance, ul-selective Michael additions of metal enolates to optically pure (E)-4,5-dioxy-2-pentenoates, including ethyl (E)-3-(1,3-dimethyl-1,3-dioxolan-4-yl)propenoate, lead to high stereocontrol. This process yields enantiomers of 4-substituted 2-oxopyrrolidine-5-carboxylates as single diastereomers, demonstrating the compound's utility in achieving exclusive ul,lk-1,2-induction and high enantioselectivity in synthetic chemistry (Tatsukawa et al., 1993).

Aziridination and Chiral Derivatives

Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate esters undergo reactions to produce aziridine derivatives by adding an (ethoxycarbonyl)amino group on the double bond. These derivatives are precursors to polyhydroxy amino acids, highlighting the compound's role in synthesizing complex organic molecules with potential applications in medicinal chemistry and drug design (Fazio et al., 2000).

Applications in Polymer Synthesis

The compound is also utilized in the polymerization of olefins, catalyzed by chiral zirconium derivatives, to create novel polymers. This showcases its versatility not only in small molecule synthesis but also in the development of new polymeric materials with potential applications in various industries (Bandy et al., 1991).

Future Directions

The future directions for this compound are not specified in the search results. Given its role as a chiral catalyst and ligand, it may have potential applications in asymmetric synthesis and other areas of organic chemistry .

properties

IUPAC Name

ethyl (E)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5+/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVXALXOWVXZLH-HQZHTGGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[C@@H]1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate

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